(2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester
Overview
Description
(2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester is a useful research compound. Its molecular formula is C19H26N2O6 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
The synthesis of novel compounds, including macrocyclic compounds and peptide mimics, is a primary application. For instance, starting from N-Cbz-4-hydroxyproline methyl ester, a reaction catalyzed by boron trifluoride-diethyl etherate led to the creation of 4-tert-alkyl ether proline. This intermediate was used to synthesize 16- and 17-membered proline-based macrocyclic compounds, showcasing the chemical versatility and utility of proline derivatives in constructing complex molecular architectures (Chen et al., 2002).
Enantioselective Syntheses
The compound's applications extend to enantioselective syntheses, such as the synthesis of orthogonally protected (2S)-2,3-diaminopropanoates and unnatural furyl-substituted (tert-butoxy)carbonyl (Boc) and (benzyloxy)carbonyl (Cbz) protected amino acid esters through a catalytic phase-transfer aza-Henry reaction. This demonstrates the role of proline derivatives in facilitating asymmetric synthesis, providing high enantioselectivity and offering new avenues for producing amino acid derivatives with complex protection patterns (Kumaraswamy & Pitchaiah, 2011).
Peptide Mimics and Chiral Catalysts
Proline derivatives are instrumental in the development of peptide mimics and chiral catalysts for asymmetric synthesis. The solubilization of proline as the triethylammonium salt, followed by N-protection (as the Boc, Cbz, or Moc derivative) and subsequent esterification or amidation of the carboxy terminus, can be performed in a one-pot fashion. This approach is practical for preparing a series of proline derivatives, including Pro-Ser dipeptides, Weinreb amides, and N-protected proline esters, highlighting the strategic importance of these compounds in synthetic organic chemistry (Huy & Schmalz, 2011).
Enzymatic Studies
Moreover, the enzymatic resolution and preparation of proline derivatives underscore the compound's significance in biocatalysis. For example, the efficient biocatalytic conversion of L-ornithine and its N-α-protected derivatives to 5-hydroxy-L-proline and its N-protected forms, respectively, showcases the application of proline derivatives in enzymatic methods for synthesizing key intermediates for pharmaceuticals (Hanson et al., 2011).
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,2-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-17(23)20-14-10-15(16(22)25-4)21(11-14)18(24)26-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,20,23)/t14-,15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWVPIDBHIWJLK-GJZGRUSLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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